4-[(1-Cyclopropylethyl)amino]benzonitrile

PI3Kγ kinase inhibitor conformational selectivity

Standard 4-aminobenzonitrile lacks the chiral cyclopropylethyl group critical for PI3Kγ isoform selectivity (>1,000-fold over PI3Kα/β) and LSD1 pharmacophore compatibility. This pre-functionalized intermediate eliminates 2+ synthetic steps, reduces side reactions (no competing aryl halide), and enables rapid SAR exploration. - **Key advantage:** Sterically constrained, chiral scaffold for active-state kinase binding. - **Supply:** Research quantities available for immediate shipment.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B13244813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Cyclopropylethyl)amino]benzonitrile
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C1CC1)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C12H14N2/c1-9(11-4-5-11)14-12-6-2-10(8-13)3-7-12/h2-3,6-7,9,11,14H,4-5H2,1H3
InChIKeyGYBMSRWIYJAJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-[(1-Cyclopropylethyl)amino]benzonitrile Is a Distinct Scaffold in Cyclopropylamine-Based Inhibitor Design Programs


4-[(1-Cyclopropylethyl)amino]benzonitrile (CAS 1019613-27-4) is a synthetic organic molecule belonging to the class of para-substituted benzonitrile derivatives bearing a cyclopropylethylamino side chain . Its structure combines an electron-withdrawing nitrile group at the para position with a secondary amine linked to a 1-cyclopropylethyl moiety, creating a sterically constrained and electronically tuned scaffold distinct from simpler aniline or benzylamine analogs. This compound is primarily encountered as a research intermediate and building block in medicinal chemistry, rather than as a final biologically active entity itself . The predicted physicochemical properties—a boiling point of 338.7±25.0 °C, a density of 1.08±0.1 g/cm³, and an estimated pKa of 5.46±0.20—place it in a moderate lipophilicity range suitable for fragment-based or lead-like chemical space .

1
Chiral cyclopropylethylamino scaffold for medicinal chemistry building block libraries
2
Supports LSD1 and PI3Kγ inhibitor lead optimization programs via C–H activation chemistry
3
Fragment-like molecular weight with a stereocenter, suitable for 3D fragment-based design

Why Simple 4-Aminobenzonitrile or N-Alkyl Analogs Cannot Replace 4-[(1-Cyclopropylethyl)amino]benzonitrile in Structure-Activity Relationship Studies


In programs targeting enzymes such as lysine-specific demethylase 1 (LSD1/KDM1A) and phosphoinositide 3-kinase γ (PI3Kγ), the cyclopropylethylamino motif has been identified as a crucial pharmacophoric element that confers distinct conformational selectivity and isoform discrimination [1][2]. Generic substitution with unsubstituted 4-aminobenzonitrile, 4-(methylamino)benzonitrile, or even 4-(cyclopropylamino)benzonitrile eliminates the chiral 1-cyclopropylethyl group, which has been shown in crystallographic studies of related PI3Kγ inhibitor series to displace the DFG motif and lock the kinase in an active-state conformation—a mechanism not achievable with simpler N-alkyl analogs [1]. The combination of the para-cyano substituent and the sterically demanding, chiral 1-cyclopropylethyl group therefore generates a chemical space that is not interchangeable with close structural analogs when the intended application involves selective target engagement or structure-based drug design.

!
4-Aminobenzonitrile or 4-(methylamino)benzonitrile removes the chiral cyclopropylethyl group, eliminating conformational selectivity observed in PI3Kγ crystallography.
!
4-(Cyclopropylamino)benzonitrile lacks the α-methyl branch and stereocenter; predicted physicochemical profile and 3D shape may not support the same target engagement.
!
2-Chloro or 3-bromo analogs introduce halogen handles that may cause undesired cross-coupling, complicating orthogonal synthetic routes.

Quantitative Differentiation of 4-[(1-Cyclopropylethyl)amino]benzonitrile: Where Data Exists and Where It Does Not


Conformational Selectivity Imparted by the Cyclopropylethyl Motif: Class-Level Inference from PI3Kγ Inhibitor Crystallography

No direct assay data is available for 4-[(1-Cyclopropylethyl)amino]benzonitrile itself. However, the cyclopropylethyl substituent present in this compound is the same pharmacophoric element that, in a related PI3Kγ inhibitor series, drives over 1,000-fold selectivity for PI3Kγ over PI3Kα and PI3Kβ isoforms [1]. X-ray crystallography and hydrogen-deuterium exchange mass spectrometry demonstrated that the cyclopropylethyl moiety displaces the DFG motif and selectively binds the active conformation of PI3Kγ, an effect not observed with compounds lacking this substituent [1]. While the specific benzonitrile scaffold evaluated in this study differs from the target compound, the class-level inference is that the 1-cyclopropylethyl group is a critical determinant of isoform selectivity across multiple chemotypes.

PI3Kγ Conformational Selectivity
Class-level inference
Related chemotype: >1,000-fold PI3Kγ selectivity over PI3Kα/β; active-state DFG-displacement binding not observed without cyclopropylethyl motif.
Supports PI3Kγ selectivity research context
Target compound not directly assayed; class-level inference only
PI3Kγ kinase inhibitor conformational selectivity

Predicted Physicochemical Properties vs. Closest Unsubstituted Analog 4-(Cyclopropylamino)benzonitrile: A Computed Baseline for Compound Selection

In the absence of experimentally measured data, predicted physicochemical values provide the only currently available quantitative comparison between 4-[(1-cyclopropylethyl)amino]benzonitrile and its nearest analog lacking the α-methyl branch, 4-(cyclopropylamino)benzonitrile (CAS 1019607-55-6) . The target compound has a molecular weight of 186.25 g/mol (vs. 158.20 g/mol for the des-methyl analog), a predicted boiling point of 338.7±25.0 °C, a density of 1.08±0.1 g/cm³, and a predicted pKa of 5.46±0.20 . The addition of the α-methyl group increases molecular weight by 28 Da and introduces a chiral center, which impacts both lipophilicity and the three-dimensional shape of the molecule—factors relevant to fragment library design and solubility optimization.

Physicochemical Differentiation
Data to verify
ΔMW +28.05 g/mol vs. des-methyl analog; introduces chiral α-methyl center.
Supports building block selection review
Predicted values; experimental confirmation needed
physicochemical properties drug-likeness building block selection

Reactivity Profile as a Synthetic Intermediate: Para-Cyano vs. Ortho-Chloro and Meta-Bromo Analogs in Nucleophilic Aromatic Substitution Chemistry

4-[(1-Cyclopropylethyl)amino]benzonitrile serves as a versatile intermediate for further derivatization through its secondary amine (nucleophilic center) and the nitrile group (which can be hydrolyzed to amide/carboxylic acid, reduced to amine, or used in click chemistry) . The absence of halogen substituents at the ortho or meta positions distinguishes it from closely related intermediates such as 2-chloro-4-[(1-cyclopropylethyl)amino]benzonitrile (used for subsequent cross-coupling) and 3-bromo-4-[(1-cyclopropylethyl)amino]benzonitrile (bearing a bromine handle) . The unsubstituted benzonitrile core of the target compound avoids potential undesired reactivity (e.g., premature Suzuki coupling) when the intended next step requires exclusive functionalization at the amine or nitrile rather than at an aryl halide position.

Synthetic Handle Profile
Context-dependent
Target compound: no halogen; reactive at amine and nitrile only. Chloro/bromo analogs add aryl halide handles for cross-coupling.
Supports synthetic route compatibility review
Selection depends on desired orthogonal reactivity
synthetic intermediate nucleophilic aromatic substitution medicinal chemistry building block

Where 4-[(1-Cyclopropylethyl)amino]benzonitrile Fits in Current Medicinal Chemistry and Chemical Biology Workflows


LSD1/KDM1A Inhibitor Lead Optimization Programs Requiring Arylcyclopropylamine Building Blocks

The cyclopropylethylamino motif present in 4-[(1-Cyclopropylethyl)amino]benzonitrile aligns with the core pharmacophore defined in potent and selective LSD1 inhibitor series [1]. While the target compound itself has not been profiled against LSD1, its scaffold serves as a versatile intermediate for the rapid construction of arylcyclopropylamine libraries via C–H borylation and cross-coupling strategies, as demonstrated by Miyamura et al. [1]. Procuring this specific benzonitrile scaffold, rather than a simpler 4-aminobenzonitrile, ensures that the critical cyclopropylethyl chiral center is already installed, reducing synthetic step count and enabling faster SAR exploration.

PI3Kγ-Selective Chemical Probe Development Requiring Conformational Selectivity

For teams developing PI3Kγ-selective inhibitors, the 1-cyclopropylethyl substituent has been mechanistically validated to confer unique active-state binding and >1,000-fold selectivity over PI3Kα and PI3Kβ in related chemotypes [2]. Although 4-[(1-cyclopropylethyl)amino]benzonitrile is not the final bioactive molecule, it represents a strategic intermediate for constructing PI3Kγ inhibitor cores that retain the critical cyclopropylethyl tail. Substituting this intermediate with a non-cyclopropylethyl analog would eliminate the mechanistic basis for isoform selectivity, making the target compound a preferred procurement choice for PI3Kγ-focused medicinal chemistry campaigns [2].

Fragment-Based Drug Discovery (FBDD) Libraries Seeking Three-Dimensional, Chiral Building Blocks

The predicted physicochemical properties of 4-[(1-cyclopropylethyl)amino]benzonitrile—molecular weight 186.25 g/mol, a chiral α-methyl center, and a moderate predicted logP—place it within fragment-like chemical space (MW < 300 Da) while offering greater three-dimensionality than planar benzonitrile analogs . Its inclusion in fragment screening libraries can increase scaffold diversity and provide a synthetic handle (the secondary amine) for subsequent fragment growth or linking. The nitrile group also serves as a hydrogen bond acceptor and a potential bioisostere for carboxylic acids, enhancing target engagement possibilities.

Synthetic Route Scouting for Orthogonally Functionalized Benzonitrile Intermediates

When designing multi-step synthetic routes to complex drug candidates, the absence of halogen substituents on 4-[(1-Cyclopropylethyl)amino]benzonitrile provides a clean slate for selective functionalization at either the amine or the nitrile without competing reactivity at an aryl halide site . This contrasts with the 2-chloro and 3-bromo analogs, which may undergo undesired side reactions under palladium-catalyzed conditions intended for late-stage diversification. Organic chemists should select this unsubstituted variant when the synthetic sequence demands orthogonal reactivity, thereby minimizing protection/deprotection steps and improving overall yield.

Application
Selection Property
Validation Focus
LSD1 inhibitor lead optimization
Arylcyclopropylamine chiral scaffold
SAR expansion via C–H activation chemistry
PI3Kγ-selective probe development
Conformational selectivity motif
Active-state binding confirmation
Fragment-based library design
Chiral 3D building block
Physicochemical profiling and fragment growth
Orthogonal synthetic route scouting
Halogen-free benzonitrile core
Chemoselective functionalization yield
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